![molecular formula C10H9NOS B064780 [3-(1,3-Thiazol-2-yl)phenyl]methanol CAS No. 184847-97-0](/img/structure/B64780.png)
[3-(1,3-Thiazol-2-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-(1,3-Thiazol-2-yl)phenyl]methanol” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are a type of heterocyclic aromatic compound that contains a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . This compound is related to other compounds such as quinazolinamines and 1,3,4-thiadiazoles .
Synthesis Analysis
The synthesis of thiazole derivatives, including “[3-(1,3-Thiazol-2-yl)phenyl]methanol”, often involves the Hantzsch synthesis method . This method is based on the condensation of α-haloketones or aldehydes with thioamides or thiourea . In some studies, N-aryl-N-thiocarbamoyl-β-alanines were used for the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of “[3-(1,3-Thiazol-2-yl)phenyl]methanol” includes a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The thiazole ring is part of the structure of many important biological molecules, including vitamin B (thiamine) .
Chemical Reactions Analysis
Thiazole derivatives, including “[3-(1,3-Thiazol-2-yl)phenyl]methanol”, can undergo various chemical reactions. For example, they can form conjugated systems with double bonds in the chain of the benzene ring-iminoethyl fragment-benzene ring . They can also react with hydrazide to form 5-thioxo-1,3,4-oxadiazole .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives, including compounds similar to [3-(1,3-Thiazol-2-yl)phenyl]methanol, have been found to exhibit antimicrobial properties . These compounds can be synthesized and tested against a variety of microbial strains to determine their efficacy in inhibiting growth or killing microorganisms .
Agricultural Applications
Some thiazole derivatives have shown promise in promoting plant growth. For instance, certain compounds have been reported to increase rapeseed growth , as well as seed yield and oil content . This suggests potential applications in agriculture to enhance crop production .
Anticancer Properties
Thiazole compounds are being explored for their potential anticancer activities . Research involves synthesizing various derivatives and evaluating their ability to inhibit the growth of cancer cells or induce apoptosis .
Drug Design and Discovery
The structural motif of thiazole is common in many drugs. Therefore, [3-(1,3-Thiazol-2-yl)phenyl]methanol could serve as a starting point for the design and synthesis of new pharmaceuticals with potential applications in treating a range of diseases .
Alzheimer’s Disease Treatment
Thiazole derivatives have been investigated for their use in the treatment of Alzheimer’s disease . The compounds can be modified to enhance their ability to cross the blood-brain barrier and provide therapeutic effects .
Antidiabetic Activity
Research into thiazole derivatives includes their application as antidiabetic agents . These compounds can be designed to regulate blood sugar levels and provide a new avenue for diabetes treatment .
Antioxidant Properties
Thiazoles also exhibit antioxidant properties , which are beneficial in combating oxidative stress in biological systems. This property can be harnessed in the development of supplements or drugs aimed at reducing oxidative damage .
Photographic Sensitizers
Due to their unique chemical structure, thiazole derivatives can be used as photographic sensitizers . They can improve the sensitivity of photographic films to light, enhancing image quality .
Direcciones Futuras
Thiazole derivatives, including “[3-(1,3-Thiazol-2-yl)phenyl]methanol”, have attracted the attention of scientists in the field of organic synthesis and bioactivity research due to their high biological activity . Future research may focus on the synthesis of new thiazole derivatives and the investigation of their biological activities .
Propiedades
IUPAC Name |
[3-(1,3-thiazol-2-yl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-7-8-2-1-3-9(6-8)10-11-4-5-13-10/h1-6,12H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFDKGHCZKGOLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CS2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594487 |
Source


|
| Record name | [3-(1,3-Thiazol-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1,3-Thiazol-2-yl)phenyl]methanol | |
CAS RN |
184847-97-0 |
Source


|
| Record name | [3-(1,3-Thiazol-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




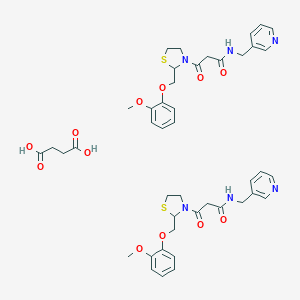
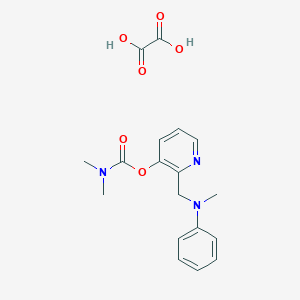
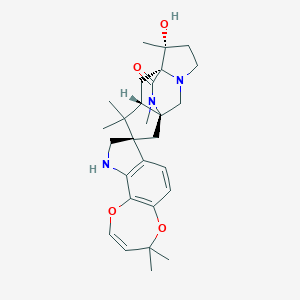

![2-(3-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B64733.png)

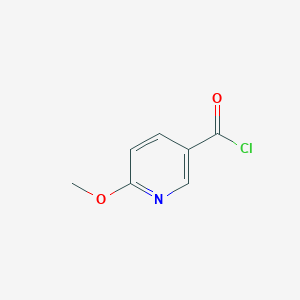

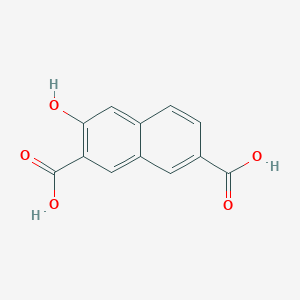
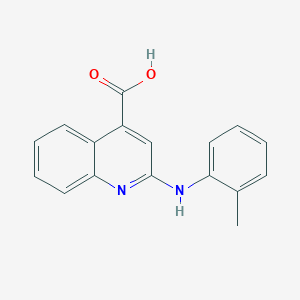
![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)